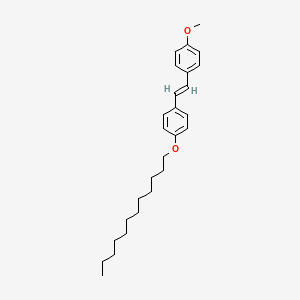
4-Methoxy-4'-dodecoxy-trans-stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-dodecoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,1’-(ethene-1,2-diyl)dibenzene core structure, which exists in both trans and cis forms. This particular compound has a molecular formula of C27H38O2 and a molecular weight of 394.5894 . Stilbenes are known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-4’-dodecoxy-trans-stilbene can be synthesized using the Wittig and Horner-Wadsworth-Emmons reactions. These reactions are commonly used for creating double bonds (olefins) in organic compounds. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene . The Horner-Wadsworth-Emmons reaction uses a phosphonate ester and a base to achieve a similar result .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-4’-dodecoxy-trans-stilbene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-dodecoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups to the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond in the stilbene core to a single bond, altering its chemical properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.
Scientific Research Applications
4-Methoxy-4’-dodecoxy-trans-stilbene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of stilbenes.
Biology: The compound’s antioxidant properties make it a candidate for research into cellular protection mechanisms.
Medicine: Its potential anticancer and anti-diabetic activities are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-dodecoxy-trans-stilbene involves its interaction with various molecular targets and pathways. Stilbenes modulate pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of
Properties
CAS No. |
35135-49-0 |
|---|---|
Molecular Formula |
C27H38O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-dodecoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C27H38O2/c1-3-4-5-6-7-8-9-10-11-12-23-29-27-21-17-25(18-22-27)14-13-24-15-19-26(28-2)20-16-24/h13-22H,3-12,23H2,1-2H3/b14-13+ |
InChI Key |
ZTKXXACFPFBWBM-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















